Cas no 87077-76-7 (1-(3,5-dichlorophenyl)-2-methylpropan-2-ol)

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol is a versatile organic compound known for its stability and reactivity. It features a chlorinated aromatic ring, which enhances its binding affinity in various chemical reactions. The methyl group provides additional functionality, allowing for diverse synthetic transformations. This compound is suitable for pharmaceutical, agrochemical, and material science applications, offering a reliable building block for complex molecules.
1-(3,5-dichlorophenyl)-2-methylpropan-2-ol structure
87077-76-7 structure
商品名:1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
CAS番号:87077-76-7
MF:C10H12Cl2O
メガワット:219.107681274414
MDL:MFCD00196156
CID:5235379
PubChem ID:5073795

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
    • MDL: MFCD00196156
    • インチ: 1S/C10H12Cl2O/c1-10(2,13)6-7-3-8(11)5-9(12)4-7/h3-5,13H,6H2,1-2H3
    • InChIKey: XDXSLRUVHXXXDQ-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC(Cl)=CC(Cl)=C1)C(C)(O)C

計算された属性

  • せいみつぶんしりょう: 218.0265204g/mol
  • どういたいしつりょう: 218.0265204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1966005-1.0g
1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
87077-76-7
1g
$914.0 2023-06-02
Enamine
EN300-1966005-1g
1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
87077-76-7
1g
$557.0 2023-09-17
abcr
AB427352-1g
1-(3,5-Dichlorophenyl)-2-methyl-2-propanol; .
87077-76-7
1g
€1621.70 2025-02-17
Enamine
EN300-1966005-0.1g
1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
87077-76-7
0.1g
$490.0 2023-09-17
Enamine
EN300-1966005-0.25g
1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
87077-76-7
0.25g
$513.0 2023-09-17
Enamine
EN300-1966005-0.5g
1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
87077-76-7
0.5g
$535.0 2023-09-17
Enamine
EN300-1966005-0.05g
1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
87077-76-7
0.05g
$468.0 2023-09-17
Enamine
EN300-1966005-10.0g
1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
87077-76-7
10g
$3929.0 2023-06-02
Enamine
EN300-1966005-5.0g
1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
87077-76-7
5g
$2650.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1814408-1g
1-(3,5-Dichlorophenyl)-2-Methyl-2-propanol
87077-76-7 97%
1g
¥6739.00 2024-04-27

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol 関連文献

1-(3,5-dichlorophenyl)-2-methylpropan-2-olに関する追加情報

Introduction to 1-(3,5-dichlorophenyl)-2-methylpropan-2-ol (CAS No. 87077-76-7) in Modern Chemical Research

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol, identified by the chemical abstracts service number 87077-76-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a 3,5-dichlorophenyl group attached to a secondary alcohol functionality, has garnered attention due to its versatile structural properties and potential applications in drug discovery and material science. The presence of chlorine atoms at the 3rd and 5th positions on the aromatic ring enhances its reactivity, making it a valuable intermediate in synthesizing more complex molecules.

The compound's molecular structure, consisting of an isobutyl group linked to a phenyl ring substituted with chlorine atoms, contributes to its unique chemical behavior. The secondary alcohol moiety (-OH) at the 2-position allows for various functionalization reactions, including esterification, etherification, and oxidation processes. These characteristics make 1-(3,5-dichlorophenyl)-2-methylpropan-2-ol a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel pharmacophores that incorporate halogenated aromatic rings. The 3,5-dichlorophenyl moiety is particularly noteworthy because it can influence both the electronic properties and steric environment of adjacent functional groups. This has led to its incorporation in various research efforts aimed at identifying new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit interesting biological activities, including anti-inflammatory and antimicrobial properties.

One of the most compelling aspects of 1-(3,5-dichlorophenyl)-2-methylpropan-2-ol is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds for drug candidates. The chlorine atoms on the phenyl ring can serve as points for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility has made it a staple in many synthetic protocols aimed at creating innovative therapeutic agents.

The compound's reactivity also makes it useful in material science applications. For example, it can be used as a precursor in the synthesis of polymers and coatings that exhibit enhanced thermal stability or mechanical strength. The presence of both aromatic and aliphatic moieties provides a balance of rigidity and flexibility, which is desirable in many advanced materials.

Recent advancements in computational chemistry have further highlighted the potential of 1-(3,5-dichlorophenyl)-2-methylpropan-2-ol. Molecular modeling studies have demonstrated that this compound can interact with biological targets in ways that are not immediately apparent from its structure alone. These simulations have provided valuable insights into how modifications to the molecule might enhance its binding affinity or selectivity for specific receptors. Such findings are crucial for guiding experimental efforts aimed at optimizing drug candidates.

In addition to its synthetic utility, 1-(3,5-dichlorophenyl)-2-methylpropan-2-ol has been studied for its potential role in catalysis. The combination of an alcohol group and halogenated aromatic ring makes it an attractive candidate for use as a ligand or co-catalyst in various organic transformations. Researchers have explored its use in cross-coupling reactions, where it can facilitate the formation of carbon-carbon bonds under mild conditions. This capability is particularly important in pharmaceutical synthesis, where high yields and selectivity are often required.

The environmental impact of using 1-(3,5-dichlorophenyl)-2-methylpropan-2-ol as an intermediate has also been considered. While halogenated compounds can pose challenges in terms of biodegradability and toxicity, proper handling and disposal protocols can mitigate these concerns. Many research groups are focusing on developing greener synthetic routes that minimize waste and reduce environmental impact while maintaining high efficiency.

Future research directions for 1-(3,5-dichlorophenyl)-2-methylpropan-2-ol include exploring its applications in nanotechnology and biomedicine. The compound's ability to form stable complexes with other molecules makes it a promising candidate for use as a contrast agent in medical imaging or as a component in drug delivery systems. Additionally, its structural features could be exploited to develop new types of biomaterials with tailored properties for tissue engineering or regenerative medicine.

In conclusion,1-(3,5-dichlorophenyl)-2-methylpropan-2-ol (CAS No. 87077-76-7) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it a valuable intermediate for synthesizing novel drug candidates and advanced materials. As our understanding of its properties continues to grow, this molecule is likely to play an increasingly important role in both academic and industrial research efforts.

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Amadis Chemical Company Limited
(CAS:87077-76-7)1-(3,5-dichlorophenyl)-2-methylpropan-2-ol
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清らかである:99%
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